- A strong hydride donating, acid stable and reusable 1,4-dihydropyridine for selective aldimine and aldehyde reductions, Organic & Biomolecular Chemistry, 1671, 20(8), 1671-1679
Cas no 98027-81-7 (2,6-Dibromo-4-nitropyridine oxide)
98027-81-7 structure
Product Name:2,6-Dibromo-4-nitropyridine oxide
Numéro CAS:98027-81-7
Le MF:C5H2Br2N2O3
Mégawatts:297.888979434967
MDL:MFCD00233997
CID:827280
PubChem ID:11022882
Update Time:2025-06-12
2,6-Dibromo-4-nitropyridine oxide Propriétés chimiques et physiques
Nom et identifiant
-
- 2,6-Dibromo-4-nitropyridine oxide
- 2,6-dibromo-4-nitro-1-oxidopyridin-1-ium
- 2,6-DIBROMO-4-NITROPYRIDINE N-OXIDE
- 2,6-Dibromo-4-nitropyridine-1-oxide
- 2,6-Dibromo-4-nitro-pyridine 1-oxide
- 2,6-dibromo-4-nitropyridine1-oxide
- DTXSID20452305
- 2,6-dibromo-4-nitropyridin-1-ium-1-olate
- DB-010094
- 2,6-Dibromo-4-nitro-pyridin N-oxide
- SB55113
- 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine
- SCHEMBL782341
- AKOS005216857
- 4-nitro-2,6-dibromopyridine-N-oxide
- Pyridine, 2,6-dibromo-4-nitro-, 1-oxide
- 2,6-dibromo-4-nitropyridine 1-oxide
- J-400205
- 2,6-dibromo-4-nitro pyridine 1-oxide
- MJEDSUKRJRIBKE-UHFFFAOYSA-N
- CS-M0699
- 98027-81-7
-
- MDL: MFCD00233997
- Piscine à noyau: 1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H
- La clé Inchi: MJEDSUKRJRIBKE-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C=C(Br)[N+]([O-])=C(Br)C=1)=O
Propriétés calculées
- Qualité précise: 295.84300
- Masse isotopique unique: 295.84322g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 174
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 71.3Ų
Propriétés expérimentales
- Dense: 2.42
- Point d'ébullition: 456.1℃/760mmHg
- Point d'éclair: 229.7°C
- Indice de réfraction: 1.72
- Le PSA: 71.28000
- Le LogP: 3.07150
2,6-Dibromo-4-nitropyridine oxide Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2,6-Dibromo-4-nitropyridine oxide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM120629-1g |
2,6-Dibromo-4-nitropyridine 1-Oxide |
98027-81-7 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM120629-5g |
2,6-Dibromo-4-nitropyridine 1-Oxide |
98027-81-7 | 95% | 5g |
$*** | 2023-05-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D77030-1g |
2,6-Dibromo-4-nitropyridine oxide |
98027-81-7 | 95% | 1g |
¥418.0 | 2023-09-08 | |
| Matrix Scientific | 090244-250mg |
2,6-Dibromo-4-nitropyridine oxide, 95+% |
98027-81-7 | 95+% | 250mg |
$152.00 | 2023-09-08 | |
| Matrix Scientific | 090244-1g |
2,6-Dibromo-4-nitropyridine oxide, 95+% |
98027-81-7 | 95+% | 1g |
$336.00 | 2023-09-08 | |
| Matrix Scientific | 090244-5g |
2,6-Dibromo-4-nitropyridine oxide, 95+% |
98027-81-7 | 95+% | 5g |
$1025.00 | 2023-09-08 | |
| eNovation Chemicals LLC | D515345-5g |
2,6-dibromo-4-nitropyridine oxide |
98027-81-7 | 95% | 5g |
$1200 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1293428-50mg |
2,6-Dibromo-4-nitro-pyridine 1-oxide |
98027-81-7 | 95% | 50mg |
$240 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1293428-100mg |
2,6-Dibromo-4-nitro-pyridine 1-oxide |
98027-81-7 | 95% | 100mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1293428-250mg |
2,6-Dibromo-4-nitro-pyridine 1-oxide |
98027-81-7 | 95% | 250mg |
$555 | 2024-07-28 |
2,6-Dibromo-4-nitropyridine oxide Méthode de production
Méthode de production 1
Conditions de réaction
1.1R:F3CCO2H, R:H2O2, rt; overnight, reflux
1.2R:H2O
1.3R:NaHCO3, S:H2O, neutralized
2.1R:H2SO4, R:HNO3, 0°C; overnight, 90°C
1.2R:H2O
1.3R:NaHCO3, S:H2O, neutralized
2.1R:H2SO4, R:HNO3, 0°C; overnight, 90°C
Référence
Méthode de production 2
Conditions de réaction
1.1R:H2SO4, R:HNO3, 22 h, 60°C; 60°C → rt
1.2R:NH4Cl, S:H2O, cooled
1.2R:NH4Cl, S:H2O, cooled
Référence
- A MOF platform for incorporation of complementary organic motifs for CO2 binding, Chemical Communications (Cambridge, 1247, 51(62), 12478-12481
Méthode de production 3
Conditions de réaction
1.1R:H2O2, S:H2O, S:F3CCO2H, 80°C; 4 h, 80°C
2.1R:H2SO4, R:HNO3, 90°C; 2 h, 90°C
2.1R:H2SO4, R:HNO3, 90°C; 2 h, 90°C
Référence
- Synthesis and characterization of highly stable and efficient star-molecules, Dyes and Pigments, 2013, 96(3), 705-713
Méthode de production 4
Conditions de réaction
1.1R:H2O2, S:H2O, S:F3CCO2H, 3 h, 42°C; 42°C → rt
1.2R:H2O, rt → -5°C
1.3R:Disodium carbonate, neutralized
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 90°C; 2 h, 90°C; cooled
2.2R:H2O, cooled
1.2R:H2O, rt → -5°C
1.3R:Disodium carbonate, neutralized
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 90°C; 2 h, 90°C; cooled
2.2R:H2O, cooled
Référence
- Preparation of 2,6-dibromo-4-aminopyridine, Fenzi Kexue Xuebao, 2006, 22(6), 401-404
Méthode de production 5
Conditions de réaction
1.1R:F3CCO2H, R:H2O2, S:H2O, overnight, reflux
1.2R:H2O
2.1R:H2SO4, R:HNO3, 0°C; 5 h, 90°C
1.2R:H2O
2.1R:H2SO4, R:HNO3, 0°C; 5 h, 90°C
Référence
- Interaction of the dihydropyridine/pyridinium redox pair fixed into a V-shaped conformation, Heterocycles, 1345, 98(10), 1345-1353
Méthode de production 6
Conditions de réaction
1.1R:F3CCO2H, R:H2O2, S:H2O, 4 h, 90°C; 90°C → rt
1.2S:H2O, 3 h, 0°C
1.3R:Disodium carbonate, 0°C, neutralized
2.1R:H2SO4, rt
2.2R:H2SO4, R:HNO3, rt → 80°C; 25 min, 80°C; 3.5 h, 80°C; 80°C → rt
2.3R:H2O, 0°C
1.2S:H2O, 3 h, 0°C
1.3R:Disodium carbonate, 0°C, neutralized
2.1R:H2SO4, rt
2.2R:H2SO4, R:HNO3, rt → 80°C; 25 min, 80°C; 3.5 h, 80°C; 80°C → rt
2.3R:H2O, 0°C
Référence
- Access to 3-Deazaguanosine Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig-Buchwald C-N Cross-Coupling, Organic Letters, 3900, 21(11), 3900-3903
Méthode de production 7
Conditions de réaction
1.1R:F3CCO2H, R:H2O2, R:O(C(=O)CF3)2, S:H2O, 80°C; 4 h, 80°C
2.1R:HNO3 •NO2, R:H2SO4, 90°C; 2 h, 90°C
2.1R:HNO3 •NO2, R:H2SO4, 90°C; 2 h, 90°C
Référence
- Synthesis of Hyperbranched Polypyridine via a Cross Coupling Approach as an n-type π-Conjugated Polymer, Macromolecular Chemistry and Physics, 2017, 218(22),
Méthode de production 8
Conditions de réaction
1.1R:F3CCO2H, R:H2O2
2.1R:H2SO4, R:HNO3
2.1R:H2SO4, R:HNO3
Référence
- Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen, Organic Process Research & Development, 2017, 21(2), 231-240
Méthode de production 9
Conditions de réaction
1.1R:F3CCO2H, R:H2O2, S:H2O, rt; 12 h, 100°C
2.1R:H2SO4, R:HNO3, 0°C; 12 h, 60°C
2.2R:NaHCO3, S:H2O, 0°C
2.1R:H2SO4, R:HNO3, 0°C; 12 h, 60°C
2.2R:NaHCO3, S:H2O, 0°C
Référence
- Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure-Activity Relationship, and Selective Antitumor Activity, Journal of Medicinal Chemistry, 8307, 57(20), 8307-8318
Méthode de production 10
Conditions de réaction
1.1R:H2NC(=O)NH2 •H2O2, R:O(C(=O)CF3)2, S:CH2Cl2, rt → 5°C; 45 min, 5-7°C; 7°C → rt; 20 h, rt; rt → 10°C
1.2R:Na2SO4, S:H2O, 60 min, 10°C
2.1R:H2SO4, R:HNO3, rt; rt → 79°C; 25 min, 79°C; 3.5 h, 83-85°C; 85°C → rt
1.2R:Na2SO4, S:H2O, 60 min, 10°C
2.1R:H2SO4, R:HNO3, rt; rt → 79°C; 25 min, 79°C; 3.5 h, 83-85°C; 85°C → rt
Référence
- A flexible synthesis of C-6 and N-1 analogues of a 4-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one core, Tetrahedron Letters, 5728, 52(44), 5728-5732
Méthode de production 11
Conditions de réaction
1.1R:F3CCO2H, R:H2O2, S:H2O, 1 h, 35°C; 35°C → rt
1.2R:Disodium carbonate, S:H2O, pH 9
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 80°C; 1 h, 80°C
1.2R:Disodium carbonate, S:H2O, pH 9
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 80°C; 1 h, 80°C
Référence
- Process for preparation of 2,6-bis[3-(aminomethyl)-1-pyrazolyl]pyridine derivative as chelant used in homogeneous time-resolved fluorescence immunoassay, Faming Zhuanli Shenqing, 1012, ,
Méthode de production 12
Conditions de réaction
1.1R:F3CCO2H, R:H2O2, S:H2O, 3 h, 42°C; 42°C → rt
1.2R:Disodium carbonate, S:H2O, basify
2.1R:H2SO4, R:HNO3, S:H2O, rt → 90°C; 2 h, 90°C
1.2R:Disodium carbonate, S:H2O, basify
2.1R:H2SO4, R:HNO3, S:H2O, rt → 90°C; 2 h, 90°C
Référence
- Synthesis of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridine, Huaxue Yanjiu, 2007, 18(1), 43-45
Méthode de production 13
Conditions de réaction
1.1R:H2O2, S:H2O, S:F3CCO2H, 1 h; 4 h, 95-100°C
2.1R:HNO3 •NO2, R:H2SO4, 20 h, 60°C
2.2R:NH4OH, S:H2O, neutralized
2.1R:HNO3 •NO2, R:H2SO4, 20 h, 60°C
2.2R:NH4OH, S:H2O, neutralized
Référence
- The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine, Organic Process Research & Development, 2003, 7(1), 38-43
Méthode de production 14
Conditions de réaction
1.1R:F3CCO2H, R:H2O2, 3 h, 100°C
2.1R:H2SO4, R:HNO3, 1.5 h, 100°C
2.1R:H2SO4, R:HNO3, 1.5 h, 100°C
Référence
- Influence of the 5-HT6 Receptor on Acetylcholine Release in the Cortex: Pharmacological Characterization of 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a Potent and Selective 5-HT6 Receptor Antagonist, Journal of Medicinal Chemistry, 1273, 46(7), 1273-1276
Méthode de production 15
Conditions de réaction
1.1R:H2O2, S:F3CCO2H, S:H2O
2.1R:HNO3, R:H2SO4 •SO3
2.1R:HNO3, R:H2SO4 •SO3
Référence
- 4,4'-Donor-substituted and 6,6'-difunctionalized 2,2'-bipyridines, Chemische Berichte, 1989, 122(3), 589-91
Méthode de production 16
Conditions de réaction
1.1R:CF3CO3H, R:F3CCO2H, R:H2O2, S:H2O
2.1R:HNO3, R:H2SO4
2.1R:HNO3, R:H2SO4
Référence
- New synthesis of 2,6-dibromopyridine N-oxide, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1959, , 408-11
Méthode de production 17
Conditions de réaction
1.1R:HNO3, S:H2SO4
Référence
- Derivatives of pyridine N-oxide. XVI. Mercuration of pyridine N-oxide, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1958, , 340-5
2,6-Dibromo-4-nitropyridine oxide Raw materials
2,6-Dibromo-4-nitropyridine oxide Preparation Products
2,6-Dibromo-4-nitropyridine oxide Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide
Numéro de commande:A959014
État des stocks:in Stock
Quantité:50mg/100mg/250mg/500mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 16:09
Prix ($):217.0/327.0/546.0/765.0/1094.0
Courriel:sales@amadischem.com
2,6-Dibromo-4-nitropyridine oxide Littérature connexe
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide
Pureté:99%/99%/99%/99%/99%
Quantité:50mg/100mg/250mg/500mg/1g
Prix ($):217.0/327.0/546.0/765.0/1094.0